molecular formula C7H16ClNO4 B15138911 Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride

Cat. No.: B15138911
M. Wt: 213.66 g/mol
InChI Key: LJGPEQCMODSTPF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride is a chemical compound with the molecular formula C7H16ClNO4. It is a derivative of acetic acid and is characterized by the presence of an aminoethoxy group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but is optimized for large-scale production. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Similar in structure but differs in the presence of a carboxylic acid group instead of an ester.

    Methyl 2-(2-aminoethoxy)acetate: Lacks the additional ethoxy group present in Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

Molecular Formula

C7H16ClNO4

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride

InChI

InChI=1S/C7H15NO4.ClH/c1-10-7(9)6-12-5-4-11-3-2-8;/h2-6,8H2,1H3;1H

InChI Key

LJGPEQCMODSTPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCOCCN.Cl

Origin of Product

United States

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